molecular formula C12H24N2O2 B1619387 Succinamide, N,N,N',N'-tetraethyl- CAS No. 22692-57-5

Succinamide, N,N,N',N'-tetraethyl-

Cat. No.: B1619387
CAS No.: 22692-57-5
M. Wt: 228.33 g/mol
InChI Key: AKBQMZHYZAGQOK-UHFFFAOYSA-N
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Description

Succinamide, N,N,N',N'-tetraethyl- (tetraethylsuccinamide), is a succinamide derivative with four ethyl groups substituted on the nitrogen atoms of the amide moieties. Its structure consists of a central succinamide backbone (HOOC–CH₂–CH₂–COOH) where both oxygen atoms of the carboxylic acid groups are replaced by N-ethylamide groups (N–C₂H₅). This substitution confers distinct physicochemical properties, including enhanced lipophilicity and solubility in organic solvents compared to unsubstituted succinamide.

Properties

CAS No.

22692-57-5

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

N,N,N',N'-tetraethylbutanediamide

InChI

InChI=1S/C12H24N2O2/c1-5-13(6-2)11(15)9-10-12(16)14(7-3)8-4/h5-10H2,1-4H3

InChI Key

AKBQMZHYZAGQOK-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CCC(=O)N(CC)CC

Canonical SMILES

CCN(CC)C(=O)CCC(=O)N(CC)CC

Other CAS No.

22692-57-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Succinamide derivatives are classified based on substituents attached to the nitrogen atoms. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
N,N,N',N'-Tetraethylsuccinamide Four ethyl groups C₁₂H₂₄N₂O₂ 228.33 (calculated) Limited data; inferred uses in metal chelation and organic synthesis
N,N,N',N'-Tetrabutylsuccinamide Four butyl groups C₂₀H₄₀N₂O₂ 340.55 Solvent extraction of Fe(III) and Cu(II) ions
N,N-Bis(4-chlorophenylsulfonyl)succinamide dihydrate Two 4-chlorophenylsulfonyl groups C₁₆H₁₄Cl₂N₂O₆S₂·2H₂O 537.38 Crystal engineering via hydrogen bonding
(R,R)-(+)-2,3-Dimethoxy-N,N,N',N'-tetracyclohexylsuccinamide Two methoxy and four cyclohexyl groups C₃₀H₅₄N₂O₄ 514.76 Chiral ligand synthesis
N,N'-Bis(aryl)succinamides (e.g., 2c–2i in ) Aryl/heteroaryl groups (e.g., pyridyl, methoxyphenyl) Variable 250–400 Neuroinflammation inhibition
Key Observations:
  • Lipophilicity : Alkyl-substituted derivatives (e.g., tetrabutyl, tetraethyl) exhibit higher lipophilicity than aryl- or sulfonyl-substituted analogs, enhancing their utility in solvent extraction .
  • Hydrogen Bonding : Sulfonyl and aryl derivatives form extensive hydrogen-bonded networks in crystal structures, influencing material properties .
  • Bioactivity: Aryl-substituted succinamides (e.g., N-cyclohexyl-N'-(pyridin-4-yl)succinimide) show promise as neuroprotective agents and aminopeptidase N (APN) inhibitors .

Physicochemical Properties

  • Melting Points : Aryl-substituted succinamides (e.g., N,N-bis(3-chlorophenyl)succinamide) have higher melting points (180–220°C) due to stronger intermolecular forces, whereas tetraalkyl derivatives melt at lower temperatures (e.g., tetrabutylsuccinamide: ~50°C) .

Metal Ion Extraction

N,N,N',N'-Tetrabutylsuccinamide demonstrates high selectivity for Fe(III) and Cu(II) in hydrochloric acid media, with extraction efficiencies influenced by alkyl chain length and solvent polarity . Tetraethylsuccinamide, though less studied, may exhibit similar behavior due to analogous coordination sites.

Material Science

  • Coordination Polymers : Succinamide ligands like bfps enable the design of Ag(I)- or Zn(II)-based polymers for dye adsorption and optoelectronic applications .
  • Crystal Engineering : N,N-bis(4-chlorophenylsulfonyl)succinamide forms infinite hydrogen-bonded chains along the c-axis, stabilizing its dihydrate structure .

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